2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a nitrophenyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with 3-nitrobenzaldehyde, followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(5-chlorothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(5-methylthiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of the bromothiophene moiety in 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and potential biological activity, making it a compound of interest in various research fields .
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CAS No. |
311315-59-0 |
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Molecular Formula |
C22H19BrN4O3S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19BrN4O3S/c1-22(2)9-15-20(16(28)10-22)19(17-6-7-18(23)31-17)14(11-24)21(25)26(15)12-4-3-5-13(8-12)27(29)30/h3-8,19H,9-10,25H2,1-2H3 |
InChI Key |
HNXWDXAUFDYQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Origin of Product |
United States |
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